molecular formula C11H15NO3 B2584971 Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate CAS No. 1357397-18-2

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B2584971
CAS No.: 1357397-18-2
M. Wt: 209.245
InChI Key: ZAYSEYYGBGGDJH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with high enantioselectivities . The reaction conditions are mild and operationally simple, making it suitable for large-scale production.

Chemical Reactions Analysis

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s isocyanate group can react with nucleophiles, leading to the formation of urea or carbamate derivatives. These reactions can modulate the activity of enzymes and proteins, affecting various biological pathways .

Comparison with Similar Compounds

Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate can be compared with other bicyclo[2.2.2]octane derivatives, such as:

Properties

IUPAC Name

methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-9(14)10-2-5-11(6-3-10,7-4-10)12-8-13/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYSEYYGBGGDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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